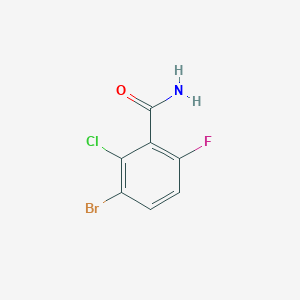

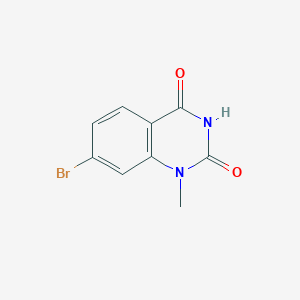

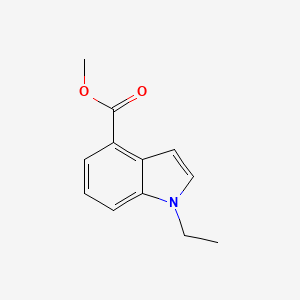

7-Bromo-1-methyl-quinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

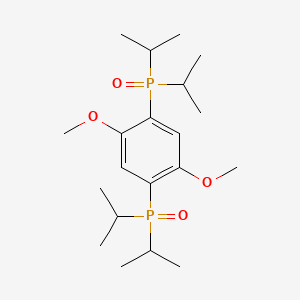

7-Bromo-1-methyl-quinazoline-2,4-dione is a marine-derived natural product found in Pyura sacciformis . It is a quinazoline derivative, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .

Synthesis Analysis

A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized . The synthesis involved the use of a [32P]S1P binding assay . More details about the synthesis process can be found in the referenced papers .Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The introduction of bromine and methyl groups in “7-Bromo-1-methyl-quinazoline-2,4-dione” could potentially enhance its cytotoxicity against cancer cells. Researchers have synthesized various quinazoline compounds, showing significant therapeutic activities, including anti-cancer effects .

Anti-Inflammatory and Analgesia

The anti-inflammatory and analgesic effects of quinazoline derivatives make them promising candidates for the development of new pain relief medications. Studies have shown that certain quinazoline derivatives exhibit improved gastrointestinal safety profiles compared to reference drugs .

Antibacterial and Antifungal Applications

Quinazoline derivatives have shown promising results as antibacterial and antifungal agents. The structural modification of quinazoline-2,4-dione by adding a bromine atom at the 7th position and a methyl group at the 1st position could lead to compounds with enhanced antibacterial and antifungal activities .

Antihypertensive Effects

The quinazoline nucleus is known to possess antihypertensive properties. “7-Bromo-1-methyl-quinazoline-2,4-dione” could be investigated for its potential use in treating hypertension, given the known bioactivities of its core structure .

Antidiabetic Potential

Quinazoline derivatives have been explored for their antidiabetic effects. The unique structure of “7-Bromo-1-methyl-quinazoline-2,4-dione” might offer a new avenue for the development of antidiabetic drugs, contributing to the diversity of treatment options available for diabetes .

Antitumor Properties

Apart from their anticancer activities, quinazoline derivatives are also known for their antitumor properties. The specific substitution pattern in “7-Bromo-1-methyl-quinazoline-2,4-dione” could be key in designing new antitumor agents, potentially effective against a range of tumors .

Mechanism of Action

Target of Action

The primary target of 7-Bromo-1-methyl-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor involved in the regulation of various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

7-Bromo-1-methyl-quinazoline-2,4-dione interacts with S1PR2 by binding to it . This binding can influence the receptor’s activity, leading to changes in the cellular processes that the receptor regulates .

Biochemical Pathways

Given the role of s1pr2, it can be inferred that the compound may influence pathways related to cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of 7-Bromo-1-methyl-quinazoline-2,4-dione’s action are likely to be related to its interaction with S1PR2. By binding to this receptor, the compound could potentially influence various cellular processes, including cell proliferation, differentiation, and migration .

properties

IUPAC Name |

7-bromo-1-methylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHHDXUCBLSXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methyl-quinazoline-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)